molecular formula C9H16Cl2O B14390764 1,1-Dichloro-7-ethoxyhept-1-ene CAS No. 88470-15-9

1,1-Dichloro-7-ethoxyhept-1-ene

Cat. No.: B14390764
CAS No.: 88470-15-9
M. Wt: 211.13 g/mol
InChI Key: LEMPSRPAIGOWGQ-UHFFFAOYSA-N
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Description

1,1-Dichloro-7-ethoxyhept-1-ene: is an organic compound characterized by the presence of a double bond, two chlorine atoms, and an ethoxy group attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-7-ethoxyhept-1-ene can be synthesized through a multi-step process involving the chlorination of heptene followed by the introduction of an ethoxy group. The reaction typically involves the use of reagents such as chlorine gas and ethanol under controlled conditions to ensure selective chlorination and ethoxylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and distillation units to purify the final product. The process is optimized to maximize yield and minimize by-products, ensuring the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-7-ethoxyhept-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products:

    Oxidation: Epoxides or alcohols.

    Reduction: Saturated alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: 1,1-Dichloro-7-ethoxyhept-1-ene is used as an intermediate in organic synthesis, aiding in the preparation of more complex molecules.

Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.

Medicine: Research into the medicinal applications of this compound derivatives could lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound may be utilized in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism by which 1,1-Dichloro-7-ethoxyhept-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and ethoxy group play crucial roles in its reactivity and binding affinity. Pathways involved may include oxidative stress induction, enzyme inhibition, or receptor modulation, depending on the specific application and derivative.

Comparison with Similar Compounds

    1,1-Dichloroheptane: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    7-Ethoxyhept-1-ene: Lacks the chlorine atoms, affecting its reactivity in oxidation and reduction reactions.

    1,1-Dichloro-7-methoxyhept-1-ene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.

Uniqueness: 1,1-Dichloro-7-ethoxyhept-1-ene’s combination of chlorine atoms and an ethoxy group provides a unique reactivity profile, making it valuable for specific synthetic and industrial applications.

Properties

CAS No.

88470-15-9

Molecular Formula

C9H16Cl2O

Molecular Weight

211.13 g/mol

IUPAC Name

1,1-dichloro-7-ethoxyhept-1-ene

InChI

InChI=1S/C9H16Cl2O/c1-2-12-8-6-4-3-5-7-9(10)11/h7H,2-6,8H2,1H3

InChI Key

LEMPSRPAIGOWGQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCCC=C(Cl)Cl

Origin of Product

United States

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